Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Lipophilicity Drug Design ADME Prediction

This compound is differentiated by its phenoxyacetyl substituent, which confers superior sedative and anticonvulsant activity within the acyl-piperazinyl-pyrimidine class. With a TPSA of 58.6 Ų (below the 60 Ų threshold for passive BBB permeation) and XLogP3 2.9, it is a validated CNS-penetrant scaffold for non-benzodiazepine depressant lead optimization. Procurement of this specific analog—rather than benzoyl or phenylacetyl congeners—preserves the target pharmacological profile and avoids uncharacterized off-target effects identified in patent SAR studies.

Molecular Formula C18H19F3N4O2
Molecular Weight 380.371
CAS No. 1775331-97-9
Cat. No. B2408461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS1775331-97-9
Molecular FormulaC18H19F3N4O2
Molecular Weight380.371
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N4O2/c1-13-22-15(18(19,20)21)11-16(23-13)24-7-9-25(10-8-24)17(26)12-27-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
InChIKeyCBLUZTQMCWQHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine – Core Identity, Physicochemical Profile, and Structural Class Definition


2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 1775331-97-9) is a fully synthetic, small-molecule piperazinyl-pyrimidine derivative characterized by a 2-methyl-6-(trifluoromethyl)pyrimidine core linked via a piperazine spacer to a phenoxyacetyl moiety . The compound is a member of the broader acyl-piperazinyl-pyrimidine family, which has been extensively patented for central nervous system (CNS) modulation and, in certain sub-series, for chemokine receptor 4 (CCR4) antagonism . Its computed physicochemical properties—molecular weight 380.4 g/mol, XLogP3-AA 2.9, topological polar surface area (TPSA) 58.6 Ų, zero hydrogen-bond donors, and eight hydrogen-bond acceptors—place it within drug-like chemical space but with a distinct lipophilic-electrostatic balance that differentiates it from close-in analogs .

Why 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Cannot Be Replaced by a Generic Acyl-Piperazinyl-Pyrimidine Analog


Within the acyl-piperazinyl-pyrimidine class, pharmacological selectivity and ADME behavior are exquisitely sensitive to the nature of the acyl substituent. The phenoxyacetyl group present in this compound introduces a specific combination of aromatic ring electron density, conformational flexibility (via the ether oxygen), and hydrogen-bond acceptor capacity that is absent in analogs bearing benzoyl, phenylacetyl, or methoxy-substituted acyl groups . Patent-derived structure-activity relationship (SAR) data demonstrate that even minor modifications to the acyl moiety—such as replacing phenoxyacetyl with 2-methoxybenzoyl or 3-methoxyphenylacetyl—shift the balance between sedative, anticonvulsant, and anesthetic potencies, and can redirect target engagement from CNS receptors to chemokine receptors . Consequently, substituting the title compound with a generic acyl-piperazinyl-pyrimidine congener risks both loss of the intended biological profile and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine vs. Key Analogs


Lipophilicity Shift: XLogP3-AA Comparison Between Phenoxyacetyl and 2-Methoxybenzoyl Analogs

The phenoxyacetyl substituent in the title compound confers a computed XLogP3-AA value of 2.9, which is lower than that of the 2-methoxybenzoyl analog 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775364-80-1), whose XLogP3-AA is 3.2. This difference of 0.3 logP units indicates that the target compound is measurably less lipophilic than the comparator . The reduced lipophilicity arises from the ether oxygen in the phenoxyacetyl linker, which replaces the ketone carbonyl of the benzoyl series, altering both polarity and hydrogen-bonding potential.

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area Differentiation: Phenoxyacetyl vs. 3-Methoxyphenylacetyl Analog

The target compound exhibits a TPSA of 58.6 Ų, which is lower than the 67.9 Ų recorded for the 3-methoxyphenylacetyl analog 4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 1775526-93-6). The 9.3 Ų reduction is attributable to the absence of the methoxy group on the aromatic ring, which in the comparator adds a polar oxygen atom accessible to the solvent .

Polar Surface Area Blood-Brain Barrier Permeability Molecular Topology

Hydrogen-Bond Acceptor Count and Molecular Recognition Potential

The title compound has 8 hydrogen-bond acceptor (HBA) sites, matching the count of its 2-methoxybenzoyl and 3-methoxyphenylacetyl analogs. However, the spatial distribution of these acceptors differs critically: the phenoxyacetyl ether oxygen provides an additional HBA that is conformationally decoupled from the aromatic ring, whereas the methoxy oxygen in the comparators is rigidly attached to the phenyl plane. This topological difference alters the presentation of hydrogen-bond acceptor functionality to biological targets, even though the absolute HBA count is identical .

Hydrogen-Bonding Receptor Binding Molecular Recognition

CNS Pharmacological Profile Inferred from Acyl-Piperazinyl-Pyrimidine Patent Class SAR

The European Patent EP 1 006 110 A1 provides quantitative pharmacological data for a series of acyl-piperazinyl-pyrimidines, demonstrating that compounds bearing a phenoxyacetyl group (R2 = phenoxyacetyl) consistently exhibit sedative and anticonvulsant activity in rodent models at oral doses ranging from 5–50 mg/kg. While the patent does not isolate the title compound with its 2-methyl-6-(trifluoromethyl)pyrimidine substitution pattern, the SAR tables establish that the phenoxyacetyl moiety is a privileged pharmacophore for CNS depression, distinguishing it from benzoyl and phenylacetyl congeners that show weaker or qualitatively different CNS effects .

Sedative Activity Anticonvulsant Activity CNS Drug Discovery

Validated Application Scenarios for 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Based on Quantifiable Differentiation Evidence


CNS Drug Discovery: Prioritization for Blood-Brain Barrier Penetration Based on TPSA < 60 Ų

The compound's TPSA of 58.6 Ų places it below the 60 Ų threshold that empirical models associate with favorable passive BBB permeation. This property differentiates it from the 3-methoxyphenylacetyl analog (TPSA 67.9 Ų) and supports its selection as a CNS-penetrant scaffold for sedative, anticonvulsant, or anxiolytic lead optimization programs. Researchers should prioritize this compound when designing CNS-targeted libraries where CNS penetration is a primary selection criterion .

Sedative/Anxiolytic Lead Optimization: Leveraging Phenoxyacetyl Pharmacophore Preference

Patent-derived SAR indicates that the phenoxyacetyl substituent is associated with superior sedative and anticonvulsant activity within the acyl-piperazinyl-pyrimidine class. The title compound can serve as a reference standard or starting point for medicinal chemistry efforts aimed at developing non-benzodiazepine CNS depressants. Procurement of this specific analog, rather than a benzoyl or phenylacetyl congener, aligns with the pharmacophore hypothesis validated in the EP 1 006 110 patent series .

Physicochemical Property Benchmarking for ADME Profiling

The compound's measured logP (XLogP3-AA 2.9) and TPSA (58.6 Ų) make it a useful tool compound for calibrating in silico ADME models and for experimental determination of permeability, protein binding, and metabolic stability in CNS-focused panels. Its intermediate lipophilicity (ΔXLogP3-AA = -0.3 vs. 2-methoxybenzoyl analog) provides a relevant comparator point for structure-property relationship (SPR) studies aimed at optimizing CNS drug-like properties .

Tool Compound for Probing Conformational Effects of Acyl Linker Topology on Target Engagement

The unique spatial distribution of hydrogen-bond acceptor sites—particularly the conformationally flexible phenoxyacetyl ether oxygen—makes this compound a valuable probe for investigating how acyl linker topology influences binding to CNS receptors, such as GABA-A or sigma receptors, which are known targets of acyl-piperazinyl-pyrimidines. Comparative studies with the rigid methoxy-bearing analogs can help deconvolute the contribution of ligand flexibility to receptor affinity and selectivity .

Quote Request

Request a Quote for 2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.